molecular formula C22H24N2O4 B2751685 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid CAS No. 1352083-21-6

4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid

Cat. No.: B2751685
CAS No.: 1352083-21-6
M. Wt: 380.444
InChI Key: IWTRMZVRBNCQQR-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is particularly useful due to its stability under acidic conditions and its ease of removal under basic conditions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amine can then be further reacted to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). In SPPS, the compound is synthesized on a solid resin, which allows for easy purification and handling. The Fmoc group is introduced during the synthesis process and can be removed by treatment with a base such as piperidine in dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Fmoc-Cl in dichloromethane with triethylamine as a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or molecule being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.

    Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group.

    Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.

Uniqueness

4-(Fmoc-amino)-1-methyl-4-piperidinecarboxylic acid is unique due to its specific structure, which includes a piperidine ring and a methyl group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected compounds. The presence of the piperidine ring can influence the compound’s stability and reactivity, making it suitable for specific applications in peptide synthesis and other areas of research.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-24-12-10-22(11-13-24,20(25)26)23-21(27)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTRMZVRBNCQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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